2,2-Difluoro-2-p-tolylacetic acid
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Overview
Description
2,2-Difluoro-2-p-tolylacetic acid is a chemical compound with the CAS Number: 131323-10-9 . It has a molecular weight of 186.16 and a molecular formula of C9H8F2O2 . It is a useful research chemical for organic synthesis and other chemical processes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (tolyl group) attached to a difluoroacetic acid group . The InChI code for this compound is 1S/C9H8F2O2/c1-6-2-4-7(5-3-6)9(10,11)8(12)13/h2-5H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 186.16 and a molecular formula of C9H8F2O2 . The compound has an average mass of 186.155 Da and a monoisotopic mass of 186.049240 Da .Scientific Research Applications
Synthesis of Difluorinated Compounds
2,2-Difluoro-2-p-tolylacetic acid is utilized in the synthesis of difluorinated pseudopeptides, showcasing its role in introducing difluorinated motifs into complex molecules. The Reformatsky-type reaction involving ethyl bromodifluoroacetate and oxazolidines exemplifies its use in creating difluorinated structures, crucial for developing bioactive compounds and materials with unique properties (Gouge, Jubault, & Quirion, 2004).
Analytical Applications
In analytical chemistry, α-cyano-α-fluoro-p-tolylacetic acid (CFTA), derived from this compound, is employed for determining the absolute configurations of chiral secondary alcohols. This method relies on NMR spectroscopy, highlighting the compound's utility in stereochemical analysis and the determination of molecular structure (Takahashi et al., 2000).
Materials Science
This compound and its derivatives find applications in materials science, particularly in the development of perfluorinated sulfonic-acid (PFSA) ionomers. These materials are crucial for their role in fuel cells and other electrochemical devices, where they contribute to advancements in energy technologies and sustainable materials (Kusoglu & Weber, 2017).
Organic Chemistry Methodologies
The compound is also pivotal in organic chemistry methodologies, such as the Ugi reaction, where it serves as a classical carboxylic acid component to prepare various pseudopeptides. This exemplifies its versatility in multi-component synthesis strategies, enabling the rapid assembly of complex molecules (Gouge, Jubault, & Quirion, 2004).
Environmental Studies
While the focus on this compound specifically in environmental studies is limited, related perfluorinated compounds are extensively studied for their environmental impact, degradation, and treatment methods. These studies inform on the persistence, bioaccumulation, and potential health risks associated with fluorinated compounds, contributing to the development of safer chemicals and remediation strategies for environmental pollutants (Liu & Mejia Avendaño, 2013).
Mechanism of Action
Target of Action
This compound is a useful research chemical for organic synthesis and other chemical processes .
Mode of Action
As a chemical used in organic synthesis, it may interact with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2-Difluoro-2-p-tolylacetic acid .
properties
IUPAC Name |
2,2-difluoro-2-(4-methylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6-2-4-7(5-3-6)9(10,11)8(12)13/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPQENPQBLFBEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599403 |
Source
|
Record name | Difluoro(4-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131323-10-9 |
Source
|
Record name | Difluoro(4-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluoro-2-(4-methylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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